Mandipropamid Mandipropamid 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 374726-62-2
VCID: VC0155232
InChI: InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
SMILES: COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol

Mandipropamid

CAS No.: 374726-62-2

Reference Standards

VCID: VC0155232

Molecular Formula: C23H22ClNO4

Molecular Weight: 411.9 g/mol

Mandipropamid - 374726-62-2

CAS No. 374726-62-2
Product Name Mandipropamid
Molecular Formula C23H22ClNO4
Molecular Weight 411.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide
Standard InChI InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
Standard InChIKey KWLVWJPJKJMCSH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Canonical SMILES COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Colorform Light beige powde
Density 1.24 at 22 °C
Melting Point 96.4-97.3 °C
Description 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes.
Solubility Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400
In water, 4.2 mg/L at 25 °C
Synonyms 4-Chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy)-benzeneacetamide; 4-Chloro-N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]-α-(2-propynyloxy)-benzeneacetamide; (±)-Chlorophenyl)-N-[2-[3-methoxy-4-(prop-2-ynyloxy)phenyl]e
Vapor Pressure 9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/
PubChem Compound 11292824
Last Modified Nov 11 2021
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